2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
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Overview
Description
2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both pyrrolidinone and isoindole moieties. Its chemical properties make it a subject of interest for researchers in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable isoindole derivative with a pyrrolidinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: Known for its anthelmintic and cytotoxic potentials.
(S)-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)cyclohexanecarbaldehyde: Used in cholinesterase and α-glucosidase inhibitory studies.
Uniqueness
2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid stands out due to its dual functional groups, which provide a unique combination of chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C13H8N2O6 |
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Molecular Weight |
288.21 g/mol |
IUPAC Name |
2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxoisoindole-4-carboxylic acid |
InChI |
InChI=1S/C13H8N2O6/c16-8-4-7(10(17)14-8)15-11(18)5-2-1-3-6(13(20)21)9(5)12(15)19/h1-3,7H,4H2,(H,20,21)(H,14,16,17) |
InChI Key |
XYFXAYCPSFXUQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)C(=O)O |
Origin of Product |
United States |
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